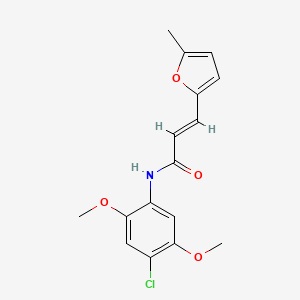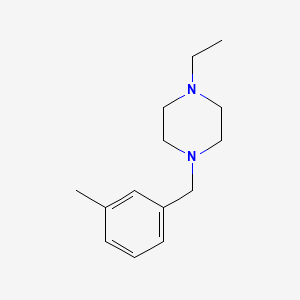![molecular formula C13H15NO2 B5777833 8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one, also known as ethyl 2,2-dimethyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylate, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one exhibits a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one in lab experiments is its relatively low toxicity. It has also been found to be stable under a range of conditions, making it a suitable compound for use in various assays. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several potential future directions for research on 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its use as a potential anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one involves the reaction of 8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one acetoacetate with 2,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one-1,3-butadiene in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions, including hydrogenation and cyclization, to yield the final compound.
Aplicaciones Científicas De Investigación
Research on 8-ethoxy-1,3-dim8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-onecyclohepta[c]pyrrol-4(2H)-one has primarily focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-ethoxy-1,3-dimethyl-2H-cyclohepta[c]pyrrol-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-11-7-5-6-10(15)12-8(2)14-9(3)13(11)12/h5-7,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPSLFCBWJPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=O)C2=C(NC(=C12)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)



![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)